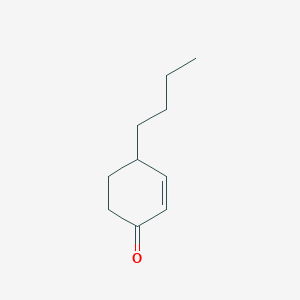
4-Butylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexenone, featuring a butyl group attached to the fourth carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexenone with butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Another method involves the catalytic hydrogenation of 4-butylphenol to produce 4-butylcyclohexanol, which is then oxidized to 4-butylcyclohexanone. Subsequent dehydrogenation of 4-butylcyclohexanone yields this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 4-butylcyclohexene. This process uses catalysts such as vanadium pentoxide (V2O5) and hydrogen peroxide (H2O2) to achieve high yields and selectivity. The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
4-Butylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butylcyclohexane-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 4-butylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the enone group reacts with nucleophiles such as amines or thiols to form corresponding adducts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-Butylcyclohexane-1,2-dione.
Reduction: 4-Butylcyclohexanol.
Substitution: Various adducts depending on the nucleophile used.
Scientific Research Applications
4-Butylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. As an enone, it can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone group. This reactivity is crucial for its role in organic synthesis and biological systems.
In biological systems, this compound may inhibit enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity. This mechanism is similar to that of other enone-containing compounds, which are known to act as enzyme inhibitors.
Comparison with Similar Compounds
4-Butylcyclohex-2-en-1-one can be compared with other cyclohexenone derivatives such as:
Cyclohex-2-en-1-one: Lacks the butyl group, making it less hydrophobic and less sterically hindered.
4-Methylcyclohex-2-en-1-one: Contains a methyl group instead of a butyl group, resulting in different reactivity and physical properties.
4-Phenylcyclohex-2-en-1-one: The phenyl group introduces aromaticity, affecting the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its butyl group, which influences its hydrophobicity, steric properties, and overall reactivity, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Properties
CAS No. |
135056-62-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-butylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-9-5-7-10(11)8-6-9/h5,7,9H,2-4,6,8H2,1H3 |
InChI Key |
NYEWPZJBNOUNPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















